TAS3681 -

TAS3681

Catalog Number: EVT-1492265
CAS Number:
Molecular Formula: C26H24N4O2
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAS3681 is a potent and orally active androgen receptor antagonist. TAS3681 suppressed the growth of AR positive prostate cancer (PCa) cells but did not affect that of AR-negative DU145 PCa cells, indicating a dependency on AR for efficacy. TAS3681 effectively suppressed androgen-independent AR transactivation by growth factors and cytokines via AR downregulating activity. TAS3681 treatment effectively decreased AR level in CRPC tumors in vivo. TAS3681 exerts an anti-androgenic effect via two mechanisms of action: pure AR antagonism and AR decreasing activity. It is expected that TAS3681 has a potential to overcome the resistance to current and 2nd-generation therapies targeting AR signaling.
Overview

TAS3681 is a novel compound developed as an androgen receptor antagonist specifically targeting castration-resistant prostate cancer (CRPC). This small molecule drug is designed to inhibit the activity of the androgen receptor, which plays a crucial role in the progression of prostate cancer. The compound has shown promise in preclinical studies and is currently undergoing clinical trials to evaluate its safety and efficacy in patients with metastatic castration-resistant prostate cancer.

Source

TAS3681 is being developed by Taiho Pharmaceutical Co., Ltd. The compound's development is part of an ongoing effort to find more effective therapeutic options for patients who have developed resistance to existing androgen receptor signaling inhibitors, such as abiraterone and enzalutamide .

Classification

TAS3681 is classified as an androgen receptor antagonist, specifically a pure antagonist that inhibits androgen receptor transcriptional activity. It falls under the category of small molecule drugs and is primarily indicated for the treatment of metastatic castration-resistant prostate cancer .

Synthesis Analysis

The synthesis of TAS3681 involves complex organic chemistry techniques aimed at creating a compound that can effectively bind to and inhibit the androgen receptor. While specific synthetic routes are proprietary, it generally includes:

  • Building Blocks: The synthesis begins with carefully selected chemical precursors that contain functional groups capable of interacting with the androgen receptor.
  • Chemical Reactions: Standard reactions may include coupling reactions, cyclization, and functional group modifications to achieve the desired molecular structure.
  • Purification: Following synthesis, the compound undergoes purification processes such as crystallization or chromatography to isolate TAS3681 in its pure form.
Molecular Structure Analysis

TAS3681 has a defined molecular structure characterized by specific functional groups that facilitate its activity as an androgen receptor antagonist.

Chemical Reactions Analysis

The chemical behavior of TAS3681 can be analyzed through various reactions:

  • Binding Affinity: TAS3681 interacts with the androgen receptor through non-covalent interactions, including hydrogen bonds and hydrophobic interactions.
  • Inhibition Mechanism: The compound effectively inhibits the transcriptional activity of both full-length androgen receptors and splice variants associated with resistance mechanisms in prostate cancer cells.

These reactions are crucial for understanding how TAS3681 functions at a molecular level and its potential effectiveness against resistant cancer cell lines .

Mechanism of Action

TAS3681 operates through a unique mechanism that involves:

  • Inhibition of Androgen Receptor Activity: By binding to the androgen receptor, TAS3681 prevents its activation by endogenous androgens such as testosterone and dihydrotestosterone.
  • Downregulation of Androgen Receptor Expression: The compound has been shown to reduce levels of both full-length androgen receptors and splice variants, particularly in enzalutamide-resistant prostate cancer cells .
  • Blocking Mutant Androgen Receptors: TAS3681 demonstrates efficacy against various mutant forms of the androgen receptor that confer resistance to other treatments, thus providing a potential therapeutic advantage .
Physical and Chemical Properties Analysis

While specific physical and chemical properties such as melting point, solubility, and stability data for TAS3681 are not extensively published, general characteristics expected from small molecule antagonists include:

  • Solubility: Typically designed for optimal bioavailability in oral formulations.
  • Stability: Must maintain efficacy over time under physiological conditions.

Understanding these properties is essential for formulating TAS3681 into an effective therapeutic agent.

Applications

TAS3681 is primarily being investigated for its application in treating metastatic castration-resistant prostate cancer. Its ability to overcome resistance mechanisms associated with current therapies positions it as a potential new treatment option.

Research indicates that TAS3681 could significantly improve patient outcomes by effectively targeting both traditional androgen receptors and their resistant variants . As clinical trials progress, further data will clarify its role in prostate cancer management and potentially expand its applications in other malignancies characterized by aberrant androgen receptor signaling.

Properties

Product Name

TAS3681

Molecular Formula

C26H24N4O2

SMILES

Unknown

Synonyms

TAS3681; TAS-3681; TAS 3681.;Unknown

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.